[4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate
CAS No.:
Cat. No.: VC18606311
Molecular Formula: C34H20F14IrN4P
Molecular Weight: 973.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H20F14IrN4P |
|---|---|
| Molecular Weight | 973.7 g/mol |
| IUPAC Name | 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
| Standard InChI | InChI=1S/C12H6F6N2.2C11H7FN.F6P.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-7(2,3,4,5)6;/h1-6H;2*1-4,6-8H;;/q;3*-1;+3 |
| Standard InChI Key | DPLFHHLYTUHOIM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Introduction
Chemical Structure and Composition
The molecular architecture of [4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is defined by a central iridium(III) ion coordinated to two cyclometalating ligands and one ancillary bipyridine-derived ligand. Each cyclometalating ligand consists of a 4-fluorophenyl group bonded to a pyridine ring substituted with a trifluoromethyl group at the 4-position. The hexafluorophosphate () anion balances the charge of the cationic iridium complex.
Molecular Formula and Key Identifiers
The compound’s molar formula is , with a CAS registry number of 2757085-01-9 . Its structural complexity arises from the synergistic effects of fluorination and the rigid bipyridine framework, which enhance both photostability and redox activity.
Table 1: Fundamental Properties
| Property | Value/Description |
|---|---|
| CAS No. | 2757085-01-9 |
| Molar Mass | 937.56 g/mol (calculated) |
| Coordination Geometry | Octahedral |
| Counterion | Hexafluorophosphate () |
| Ligand Composition | Two 4-fluorophenyl-pyridine derivatives |
Synthesis and Characterization
The synthesis of this complex follows established protocols for cyclometalated iridium(III) compounds, involving a multi-step sequence of ligand preparation, iridium dimer formation, and final complexation.
Ligand Preparation
The 4-fluorophenyl-pyridine ligands are synthesized via Suzuki-Miyaura cross-coupling between 4-fluorophenylboronic acid and halogenated pyridine derivatives. Subsequent trifluoromethylation at the pyridine’s 4-position is achieved using under palladium catalysis .
Iridium Dimer Formation
Reaction of the ligands with iridium(III) chloride hydrate in a 2-methoxyethanol/water mixture yields a chlorido-bridged iridium dimer, , where L represents the cyclometalating ligand. This intermediate is critical for subsequent complexation .
Final Complexation
The dimer is treated with 4,4'-bis(trifluoromethyl)-2,2'-bipyridine in a dichloromethane/methanol solvent system. Ammonium hexafluorophosphate is added to precipitate the final product as a hexafluorophosphate salt .
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ligand Synthesis | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 70–85% |
| Iridium Dimer Formation | IrCl₃·nH₂O, 2-methoxyethanol/H₂O, 120°C | 60–75% |
| Complexation | 4,4'-bis(CF₃)-bpy, NH₄PF₆, CH₂Cl₂/MeOH | 80–90% |
Photophysical Properties
The compound’s fluorinated ligands induce pronounced ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions, as evidenced by UV-Vis and emission spectroscopy.
Absorption Spectroscopy
In acetonitrile, the complex exhibits strong absorption bands at 280 nm (π–π* transitions) and 380 nm (MLCT transitions) . The trifluoromethyl groups red-shift absorption maxima compared to non-fluorinated analogs due to enhanced electron-withdrawing effects.
Emission Characteristics
Applications in Optoelectronics and Catalysis
Organic Light-Emitting Diodes (OLEDs)
The complex’s high phosphorescence quantum yield and thermal stability make it suitable as an emissive layer in OLEDs. Device tests show a maximum luminance of 12,000 cd/m² and external quantum efficiency (EQE) of 18% at 10 mA/cm² .
Photocatalytic Water Reduction
In aqueous systems, the complex acts as a photosensitizer for hydrogen evolution. Under 450 nm irradiation, a turnover number (TON) of 1,200 is achieved using ascorbic acid as a sacrificial donor .
Comparative Analysis with Analogous Complexes
Table 3: Performance Metrics vs. Related Iridium Complexes
| Complex | (nm) | TON (H₂) | |
|---|---|---|---|
| Ir(ppy)₃ | 510 | 0.40 | 800 |
| Ir(dfppy)₂(bpy) | 515 | 0.42 | 950 |
| Target Compound | 520 | 0.45 | 1,200 |
Key advantages include superior electron-withdrawing capacity from trifluoromethyl groups and enhanced stability under photocatalytic conditions .
Challenges and Future Directions
Current limitations include high production costs due to iridium’s scarcity and multi-step synthesis. Research is focusing on ligand modifications to further improve quantum yields and exploring earth-abundant metal alternatives. Advances in flow chemistry could streamline large-scale production .
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